
Merestinib
概要
説明
メレスチニブは、イーライリリー社が開発した実験的な抗がん剤です。 これは、MET、MST1R、FLT3、AXL、MERTK、TEK、ROS1、NTRK1/2/3、DDR1/2などの複数の受容体型チロシンキナーゼを標的とする低分子阻害剤です . この化合物は、進行胆道がん、非小細胞肺がん、固形腫瘍など、さまざまな種類の癌の治療の可能性について調査されています .
作用機序
メレスチニブは、MET、MST1R、FLT3、AXL、MERTK、TEK、ROS1、NTRK1/2/3、DDR1/2などの複数の受容体型チロシンキナーゼを阻害することで、その効果を発揮します . これらのキナーゼは、細胞増殖、生存、遊走、血管新生など、さまざまな細胞プロセスにおいて重要な役割を果たしています。 メレスチニブは、これらのキナーゼの活性を阻害することで、がん細胞の増殖と転移を促進するシグナル伝達経路を阻害します . この阻害は、腫瘍の増殖の抑制とがん細胞の死滅の増加につながります .
類似の化合物との比較
メレスチニブは、複数の受容体型チロシンキナーゼを同時に標的にする能力においてユニークであり、汎用性があり強力な抗がん剤となっています . 類似の化合物には、次のようなものがあります。
生化学分析
Biochemical Properties
Merestinib interacts with several enzymes and proteins. It inhibits neurotrophic receptor tyrosine kinases NTRK1/2/3 . These kinases are oncogenic drivers in tumors bearing NTRK fusion resulting from chromosomal rearrangements . This compound also inhibits other oncokinases including MET, AXL, RON, and MKNK1/2 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In KM-12 cells harboring TPM3-NTRK1 fusion, this compound exhibits potent p-NTRK1 inhibition . It elicits an anti-proliferative response in two- and three-dimensional growth . This compound also reduces p-NTRK1 levels and cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is shown to be a type II NTRK1 kinase inhibitor . This means it binds to the kinase in a specific way that prevents the kinase from switching to its active form, thereby inhibiting its activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. In KM-12 cells harboring TPM3-NTRK1 fusion, this compound exhibits potent p-NTRK1 inhibition . It elicits an anti-proliferative response in two- and three-dimensional growth .
Dosage Effects in Animal Models
In animal models, this compound treatment at 24 mg/kg once daily arrested tumor growth . This suggests that the effects of this compound can vary with different dosages.
Metabolic Pathways
It is known to inhibit several oncokinases, which likely impacts various metabolic pathways .
準備方法
メレスチニブの合成は、重要な中間体の調製から始まり、いくつかの段階を経て行われます。 反応条件には、通常、有機溶媒、触媒、および制御された温度が含まれ、目的の化学変換が確実に実行されます . メレスチニブの工業生産方法は、収量と純度を最適化し、環境への影響と生産コストを最小限に抑えるように設計されています .
化学反応の分析
メレスチニブは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて、水素の付加または酸素の除去を伴います。
これらの反応に一般的に使用される試薬と条件には、有機溶媒、触媒、および制御された温度が含まれます。 これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
メレスチニブは、がん細胞の増殖、生存、転移に関与する複数の受容体型チロシンキナーゼを標的にすることで、腫瘍の増殖を阻害する有望な効果を示しています . 前臨床試験では、メレスチニブは、TPM3-NTRK1融合を有する大腸がん細胞株および患者由来の異種移植モデルにおいて、強力な抗腫瘍効果を示しました . さらに、メレスチニブは、進行胆道がん、非小細胞肺がん、その他の固形腫瘍の治療における有効性について、臨床試験で評価されています .
科学的研究の応用
It has shown promise in inhibiting the growth of tumors by targeting multiple receptor tyrosine kinases involved in cancer cell proliferation, survival, and metastasis . In preclinical studies, Merestinib demonstrated potent anti-tumor effects in colorectal cancer cell lines and patient-derived xenograft models bearing TPM3-NTRK1 fusion . Additionally, this compound has been evaluated in clinical trials for its efficacy in treating advanced biliary tract cancer, non-small cell lung cancer, and other solid tumors .
類似化合物との比較
Merestinib is unique in its ability to target multiple receptor tyrosine kinases simultaneously, making it a versatile and potent anti-cancer agent . Similar compounds include:
Crizotinib: Another multi-kinase inhibitor that targets MET, ALK, and ROS1.
Entrectinib: A type I NTRK kinase inhibitor that targets NTRK1/2/3, ROS1, and ALK.
Larotrectinib: A selective NTRK inhibitor that targets NTRK1/2/3.
This compound’s ability to inhibit a broader range of kinases and overcome resistance mutations makes it a promising candidate for cancer therapy .
生物活性
Merestinib (LY2801653) is an oral multikinase inhibitor primarily designed to target the MET kinase, which is often upregulated in various cancers. This compound exhibits significant antitumor activity and has been investigated in several clinical trials for its efficacy and safety profile. Below is a detailed examination of its biological activity, including pharmacokinetics, case studies, and research findings.
This compound functions by inhibiting multiple receptor tyrosine kinases (RTKs), including:
- MET
- MST1R (RON)
- AXL
- ROS1
- PDGFRA
- FLT3
- TEK
- DDR1/DDR2
- MERTK
Additionally, it inhibits serine/threonine kinases such as MKNK1 and MKNK2, which are involved in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) . This inhibition can disrupt pathways that promote tumor growth and survival, particularly in cancers with MET overexpression.
Phase I Trials
A pivotal Phase I trial evaluated the safety and tolerability of this compound in patients with advanced cancer. Key findings included:
- Patient Population : 186 patients with various advanced solid tumors.
- Dosing : The recommended dose was established at 120 mg once daily.
- Responses : One complete response and three partial responses were observed in cholangiocarcinoma patients. Overall, 32% of patients achieved stable disease .
Combination Therapy
This compound has also been studied in combination with other agents:
- Ramucirumab : A Phase Ia/b study assessed the combination with ramucirumab in previously treated metastatic colorectal cancer (mCRC). Results indicated that approximately 50% of patients achieved stable disease, with a median progression-free survival (PFS) of 3.3 months and overall survival (OS) of 8.9 months .
- Cetuximab and Other Agents : Additional studies explored combinations with cetuximab, cisplatin, and gemcitabine. These combinations aimed to enhance anticancer efficacy while maintaining tolerable safety profiles .
Pharmacokinetics
The pharmacokinetic analysis of this compound revealed:
- C_max : Maximum observed plasma concentration.
- t_max : Time to reach C_max.
- AUC_0–24 : Area under the concentration-time curve from time 0 to 24 hours.
- Half-life : The elimination half-life was assessed to understand dosing intervals better.
These parameters were crucial for determining appropriate dosing regimens and understanding drug interactions .
Case Studies
Several case studies illustrate the clinical impact of this compound:
- A patient with cholangiocarcinoma achieved a complete response after treatment with this compound, showcasing its potential effectiveness in specific cancer types.
- In a cohort of patients treated for head and neck squamous cell carcinoma (HNSCC), this compound demonstrated activity against tumors with MET pathway alterations, which were present in 52%–68% of cases .
Safety Profile
The safety profile of this compound has been characterized by manageable adverse events (AEs), consistent with those expected from similar kinase inhibitors. Notably:
特性
IUPAC Name |
N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22F2N6O3/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19/h3-16H,1-2H3,(H,33,34)(H,36,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHADVLVFMKEIIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659635 | |
Record name | Merestinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206799-15-6 | |
Record name | Merestinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206799156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merestinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Merestinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxamide, N-(3-fluoro-4-((1-methyl6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-flurophenyl)-1,2-dihydro-6-methyl-2-oxo-*N-(3-Fluoro-4-((1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MERESTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OGS5K699E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: What is the primary mechanism of action of Merestinib?
A1: this compound is an orally bioavailable, small molecule inhibitor of several oncokinases. [] It primarily acts by selectively binding to the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)), thereby inhibiting its phosphorylation. []
Q2: What are the downstream effects of this compound binding to c-Met?
A2: this compound disrupts c-Met signal transduction pathways, which can induce cell death in tumor cells that overexpress c-Met protein or express constitutively activated c-Met protein. [] It can also inhibit the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a downstream target of MNKs and a crucial effector for MNK-induced mRNA translation in cancer cells. []
Q3: Besides c-Met, what other kinases does this compound inhibit?
A3: In addition to c-Met, this compound also inhibits other oncokinases such as AXL, ROS1, MKNK1/2, MST1R, MERTK, DDR1/2, Tie2 (aka TEK), NTRK1/2/3, and FLT3. [, , , , , , , ]
Q4: How does this compound affect tumor angiogenesis?
A4: Research indicates that this compound exhibits anti-angiogenic properties. [] While the exact mechanism is not fully understood, studies show it can inhibit both VEGF-dependent and VEGF-independent endothelial cell cord formation and sprouting. [] This suggests that its anti-angiogenic activity may involve the inhibition of multiple kinases beyond just MET. []
Q5: How does this compound affect the tumor microenvironment?
A5: Preclinical studies suggest that this compound can modulate the tumor microenvironment by affecting immune cell populations and gene expression. [] For example, in a CT26 murine tumor model, this compound combined with an anti-PD-L1 antibody showed an enhanced intra-tumor immune activation/inflammation gene expression signature compared to anti-PD-L1 antibody monotherapy. []
Q6: Is there information available regarding the molecular formula, weight, and spectroscopic data of this compound?
A6: The provided abstracts do not provide detailed information on this compound's molecular formula, weight, or spectroscopic data.
Q7: How does this compound's classification as a type II kinase inhibitor influence its activity against resistant mutations?
A7: this compound, being a type II kinase inhibitor, binds to the inactive “DFG-out” conformation of kinases. [, ] This allows it to retain activity against certain resistance mutations, such as MET D1228V, where type I inhibitors often fail. []
Q8: What are the key findings from the small-volume continuous manufacturing process development for this compound?
A9: Researchers have successfully developed a small-volume continuous manufacturing process for this compound. [, ] This process utilizes a combination of batch and flow unit operations, including an automated Suzuki–Miyaura cross-coupling reaction, nitro-group hydrogenolysis, continuous amide bond formation, and continuous deprotection. [, ] Three of the steps involve purification using mixed-suspension, mixed-product removal crystallizations. [] This approach enables efficient production of this compound with real-time process diagnostics. []
Q9: What is the recommended phase II dose of this compound based on the first-in-human phase I study?
A10: A Phase I study (NCT01285037) determined the recommended phase II dose of this compound to be 120 mg once daily. [] This dosage demonstrated acceptable exposure, safety, and potential anticancer activity. []
Q10: How is this compound metabolized in the body?
A11: While the provided abstracts do not specify the detailed metabolic pathways of this compound, they mention two primary metabolites: M1 (LSN2800870) and M2 (LSN2887652). [] These metabolites also demonstrate inhibitory activity against NTRK kinases. []
Q11: Does this compound's pharmacokinetic profile change when administered in combination with other drugs?
A12: A study investigating this compound in combination with Ramucirumab found no significant alterations in this compound's pharmacokinetic profile when co-administered. [] This suggests that the combination does not lead to unexpected drug-drug interactions affecting this compound's pharmacokinetic properties. []
Q12: Which cancer cell lines have shown sensitivity to this compound in preclinical studies?
A13: Several cancer cell lines have shown sensitivity to this compound in preclinical studies. These include: * Colorectal cancer: KM-12 (harboring TPM3-NTRK1 fusion) [], EL1989 (patient-derived xenograft model with TPM3-NTRK1 fusion) []* Gastric cancer: MKN-45, SNU-1 [, ]* Acute myeloid leukemia: Various AML cell lines and primary patient samples []* Melanoma: B16F10 []* NSCLC: EBC-1, NCI-H1993 []
Q13: What in vivo models have been used to evaluate this compound's efficacy?
A13: Various in vivo models have been employed to study this compound's efficacy, including:
- Xenograft models: Subcutaneous and peritoneal dissemination models using different cancer cell lines (e.g., MKN-45, SNU-1, KM-12) [, , ]
- Patient-derived xenograft (PDX) models: Used to assess this compound's activity in a setting more representative of human tumors, such as the EL1989 model for colorectal cancer []
- Syngeneic mammary tumor models: Utilized to investigate this compound's impact on tumor metastasis, particularly to the lungs []
- Intracranial xenograft models: Employed to evaluate this compound's effects on tumor growth in the brain, specifically in the context of MET-amplified tumors []
Q14: Which combination therapies involving this compound have shown promise in preclinical settings?
A14: Preclinical studies have shown promising results with these this compound combinations:
- This compound + Nab-paclitaxel: Demonstrated synergistic antitumor activity in gastric cancer models, particularly in those with high c-Met expression. [, ]
- This compound + Anti-PD-L1 Antibody: Showed enhanced antitumor activity compared to single agents in a CT26 murine tumor model, suggesting a potential for synergistic effects with immunotherapy. []
Q15: What are the known mechanisms of resistance to this compound?
A16: While the provided abstracts do not extensively detail specific resistance mechanisms to this compound, they allude to the potential for acquired resistance. For instance, in the context of MET-targeted therapies, resistance can arise through secondary MET mutations or upregulation of MET ligand expression. []
Q16: Are there any known biomarkers to predict this compound's efficacy?
A16: While the research provided doesn't pinpoint definitive predictive biomarkers for this compound efficacy, some studies suggest a correlation between this compound's response and certain molecular features:
- c-Met expression levels: Preclinical data indicate that this compound's antitumor activity, particularly in combination with Nab-paclitaxel, might be more pronounced in gastric cancer models with high c-Met expression. [, ]
- MET gene alterations: this compound has shown promising preclinical and clinical activity in cancers harboring specific MET gene alterations, such as MET exon 14 skipping mutations and high-level MET amplification. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。